molecular formula C17H16BrClO3 B14775156 (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol

(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol

Cat. No.: B14775156
M. Wt: 383.7 g/mol
InChI Key: YSFFAEXZDCFQNA-UHFFFAOYSA-N
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Description

(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol is a complex organic compound with potential applications in various scientific fields. This compound features a bromine and chlorine-substituted phenyl ring, a phenyl group with an oxolan-3-yloxy substituent, and a methanol group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol typically involves multiple steps, starting with the preparation of the bromine and chlorine-substituted phenyl ring. This can be achieved through halogenation reactions using bromine and chlorine reagents under controlled conditions. The oxolan-3-yloxy substituent is introduced via an etherification reaction, where the phenyl group is reacted with an oxolan-3-ol derivative in the presence of a suitable catalyst. Finally, the methanol group is added through a hydroxylation reaction, often using a strong base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine substituents can be reduced to form a fully hydrogenated phenyl ring.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Fully hydrogenated phenyl rings.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of halogenated phenyl rings on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways.

Medicine

In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol involves its interaction with specific molecular targets. The halogenated phenyl ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The oxolan-3-yloxy group may enhance

Properties

Molecular Formula

C17H16BrClO3

Molecular Weight

383.7 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanol

InChI

InChI=1S/C17H16BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14,17,20H,7-8,10H2

InChI Key

YSFFAEXZDCFQNA-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)C(C3=C(C=CC(=C3)Br)Cl)O

Origin of Product

United States

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